molecular formula C17H25NO B2683364 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 1822841-63-3

2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No. B2683364
CAS RN: 1822841-63-3
M. Wt: 259.393
InChI Key: MVTOQJOOEKBQMJ-UHFFFAOYSA-N
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Description

The compound is a cyclohexanol derivative with a benzylamino and a prop-1-en-2-yl group attached. Cyclohexanol derivatives are a class of organic compounds containing a cyclohexane ring, one hydrogen of which is substituted by a hydroxyl group .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution, elimination, or addition reactions. The exact method would depend on the starting materials and the specific functional groups present in the compound .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of cyclohexanol derivatives can be quite diverse, depending on the other functional groups present in the molecule. They may undergo reactions typical of alcohols, amines, or alkenes .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .

Scientific Research Applications

Anticonvulsant Activity

Research has explored the anticonvulsant properties of compounds related to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol. One study focused on the anticonvulsant activity of enaminones, including derivatives of benzylamino cyclohexan-1-ol, showing that some analogs have significant activity against maximal electroshock seizures (MES) with minimized toxicity (Scott et al., 1993). Another research paper evaluated substituted vinylic benzamides as potential anticonvulsants, indicating notable anticonvulsant properties (Foster et al., 1999).

Synthesis and Chemical Properties

Studies have also focused on the chemical synthesis and properties of compounds similar to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol. For instance, the synthesis and stereoselective epoxidation in the asymmetric syntheses of dihydroconduramines were investigated, highlighting the compound's role in complex chemical syntheses (Pinto et al., 2017); (Pinto et al., 2018).

Cytokinin-Derived Kinase Inhibitors

Another area of research involves the study of cytokinin-derived cyclin-dependent kinase inhibitors, where compounds similar to 2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, such as olomoucine, have demonstrated significant inhibitory effects on p34cdc2/cyclin B kinase, suggesting potential applications in antimitotic and antitumor drugs (Havlícek et al., 1997).

Antioxidant Activity

Research into derivatives of 2,6-diisobornylphenol, including those with a (benzylamino)methyl moiety, has revealed their antioxidant activities. These studies provide insights into the potential application of similar compounds in antioxidant-related fields (Buravlev et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

Future research on such compounds could involve exploring their potential applications, studying their reactivity under various conditions, or developing new methods for their synthesis .

properties

IUPAC Name

2-(benzylamino)-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-13(2)15-9-10-17(3,19)16(11-15)18-12-14-7-5-4-6-8-14/h4-8,15-16,18-19H,1,9-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTOQJOOEKBQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)NCC2=CC=CC=C2)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol

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